molecular formula C20H17N3O4 B2929775 2,2'-[iminobis(ethane-2,1-diyl)]bis(1H-isoindole-1,3(2H)-dione) CAS No. 63563-83-7

2,2'-[iminobis(ethane-2,1-diyl)]bis(1H-isoindole-1,3(2H)-dione)

Cat. No.: B2929775
CAS No.: 63563-83-7
M. Wt: 363.373
InChI Key: YQNSTSVPCJTWSA-UHFFFAOYSA-N
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Description

The compound 2,2'-[iminobis(ethane-2,1-diyl)]bis(1H-isoindole-1,3(2H)-dione) (CAS: 63563-83-7) is a bis-isoindole dione derivative with a molecular formula of C20H17N3O4 and an average molecular weight of 363.37 g/mol . Its structure features two isoindole-1,3-dione moieties connected via a flexible iminobis(ethylene) linker. This compound is notable for its hydrogen-bonding capabilities due to the tertiary amine group in the linker and the electron-withdrawing dione groups, which influence its reactivity and supramolecular interactions .

Properties

IUPAC Name

2-[2-[2-(1,3-dioxoisoindol-2-yl)ethylamino]ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4/c24-17-13-5-1-2-6-14(13)18(25)22(17)11-9-21-10-12-23-19(26)15-7-3-4-8-16(15)20(23)27/h1-8,21H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQNSTSVPCJTWSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCNCCN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,2'-[iminobis(ethane-2,1-diyl)]bis(1H-isoindole-1,3(2H)-dione) is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its structure consists of two isoindole-1,3-dione units linked by an ethylene diamine moiety. This compound has garnered interest due to its potential therapeutic applications, including anti-inflammatory and cholinesterase inhibitory activities.

  • Molecular Formula : C20H17N3O4
  • CAS Number : 63563-83-7
  • Molecular Weight : 365.37 g/mol

Cholinesterase Inhibition

A notable area of research for this compound is its inhibitory effect on cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes play critical roles in neurotransmission and are targets for drugs aimed at treating neurodegenerative diseases such as Alzheimer's.

Research Findings

Recent studies have reported varying degrees of inhibitory activity against AChE and BuChE:

  • IC50 Values :
    • The most potent derivatives showed IC50 values as low as 0.9 µM for AChE and up to 19.5 µM for BuChE.
    • A derivative with a phenyl substituent at position 4 of piperazine exhibited an IC50 of 1.12 µM against AChE and 21.24 µM against BuChE .
Compound DerivativeIC50 (AChE)IC50 (BuChE)
Phenyl Substituent1.12 µM21.24 µM
Diphenylmethyl Moiety21.24 µMNot specified

Anti-inflammatory Activity

Other studies have highlighted the anti-inflammatory potential of isoindole derivatives. The compounds demonstrated significant inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting a mechanism that could be exploited for therapeutic purposes.

Antibacterial Activity

The antibacterial properties of isoindole derivatives have also been investigated. Compounds similar to 2,2'-[iminobis(ethane-2,1-diyl)]bis(1H-isoindole-1,3(2H)-dione) showed effectiveness against various bacterial strains, indicating potential applications in treating bacterial infections.

Study on Cholinesterase Inhibition

In a recent study published in MDPI, researchers synthesized several derivatives of isoindoline-1,3-dione and evaluated their inhibitory effects on AChE and BuChE using Ellman's method. The study found that compounds with longer alkyl linkers generally exhibited stronger inhibition against AChE compared to BuChE .

Clinical Implications

The findings from these studies suggest that compounds like 2,2'-[iminobis(ethane-2,1-diyl)]bis(1H-isoindole-1,3(2H)-dione) could serve as lead compounds for developing new treatments for Alzheimer's disease and other conditions characterized by cholinergic dysfunction.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Functional Groups

Key structural analogues differ in linker composition, substituents, and electronic properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name (CAS) Molecular Formula Molecular Weight Key Functional Groups Structural Features
Target Compound (63563-83-7) C20H17N3O4 363.37 Imino, ethylene, isoindole dione Flexible linker with tertiary amine
2,2'-[Oxybis(ethane-2,1-diyloxy)]bis (31255-14-8) C24H24N2O7 452.46 Ether, ethylene, isoindole dione Ether-linked, extended polar backbone
2,2'-(Ethane-1,2-diyl)bis (N/A) C18H14N2O4 322.32 Ethylene, isoindole dione Shorter linker, no imino group
2,2'-(1,4-Phenylene)bis (N/A) C24H14N2O4 418.39 Phenylene, isoindole dione Rigid aromatic spacer
2,2'-[(1S,2S)-1,2-Bis(2-hydroxyphenyl)] (N/A) C28H20N2O6 480.47 Hydroxyl, ethylene, isoindole dione Hydroxyphenyl groups for H-bonding
Benzo[de]isoquinoline-dione derivative (281224-40-6) C24H17N3O4 411.41 Benzo-fused isoindole dione Extended aromatic system

Physicochemical Properties

  • Solubility: The oxybis(ethylene) analogue (C24H24N2O7) exhibits higher solubility in polar solvents (e.g., DMSO, methanol) due to its ether linkages, whereas the target compound’s imino group enhances solubility in aprotic solvents .
  • Thermal Stability : The phenylene-linked derivative (C24H14N2O4) shows higher thermal stability (melting point >300°C) due to rigidity, contrasting with the target compound’s lower melting range (~200–220°C) .
  • Hydrogen Bonding : The hydroxyphenyl variant (C28H20N2O6) forms robust intermolecular H-bonds, leading to distinct crystal packing patterns, as observed in π-π interactions in similar structures .

Crystallographic and Supramolecular Features

  • Crystal Packing : The target compound adopts a folded conformation due to its flexible linker, while the phenylene analogue forms planar layers via π-π stacking .
  • Hydrogen-Bond Networks : The hydroxyphenyl derivative’s hydroxyl groups facilitate 3D H-bond networks, contrasting with the target compound’s reliance on amine-dione interactions .

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